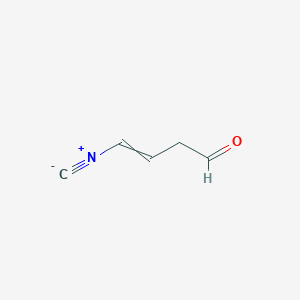
4-Isocyanobut-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanobut-3-enal is an organic compound characterized by the presence of an isocyanide group and an aldehyde group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanobut-3-enal typically involves the reaction of an appropriate alkyne with a cyanide source under controlled conditions. One common method is the hydrocyanation of but-3-en-1-yne, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and automated monitoring can further enhance the scalability and economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isocyanobut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: 4-Isocyanobutanoic acid
Reduction: 4-Isocyanobut-3-enol
Substitution: Various substituted isocyanides
Aplicaciones Científicas De Investigación
4-Isocyanobut-3-enal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Isocyanobut-3-enal involves its interaction with various molecular targets through its reactive isocyanide and aldehyde groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The compound’s reactivity also allows it to participate in various catalytic cycles, enhancing its utility in synthetic chemistry.
Comparación Con Compuestos Similares
- 4-Isocyanobut-2-enal
- 4-Isocyanobut-3-en-2-ol
- 4-Isocyanobut-3-en-1-amine
Comparison: 4-Isocyanobut-3-enal is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the aldehyde group at the third carbon position allows for specific oxidation and reduction reactions that may not be as feasible with other isocyanobutene derivatives.
Propiedades
Número CAS |
66251-97-6 |
|---|---|
Fórmula molecular |
C5H5NO |
Peso molecular |
95.10 g/mol |
Nombre IUPAC |
4-isocyanobut-3-enal |
InChI |
InChI=1S/C5H5NO/c1-6-4-2-3-5-7/h2,4-5H,3H2 |
Clave InChI |
PDPMSKGFGKRWFX-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C=CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
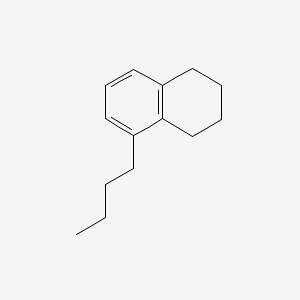
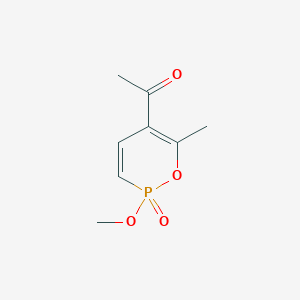

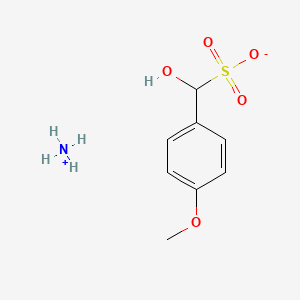
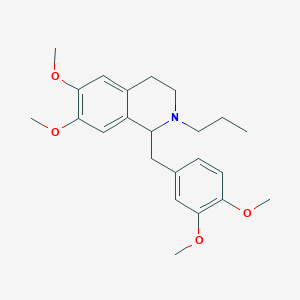
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)


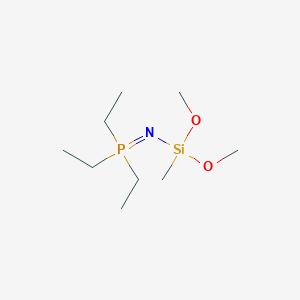
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
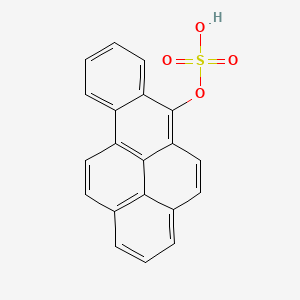
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

